molecular formula C21H20N4O3S B2373524 N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine CAS No. 862761-63-5

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine

Cat. No. B2373524
CAS RN: 862761-63-5
M. Wt: 408.48
InChI Key: PTJCTTHXHWIAGI-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is a potent inhibitor of certain enzymes and has shown promising results in various studies.

Scientific Research Applications

Catalysis and Synthesis

Research highlights the utility of imidazolium-based compounds, closely related to the chemical structure , in catalyzing the synthesis of various heterocyclic compounds. For example, novel ionic liquids such as 1,3-disulfonic acid imidazolium hydrogen sulfate have been efficiently utilized as catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, demonstrating the potential of imidazol-based structures in facilitating complex chemical reactions under solvent-free conditions (Zolfigol et al., 2013).

Pharmaceutical Applications

The synthesis and biological activity of compounds structurally related to N-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-4-(phenylsulfonyl)oxazol-5-amine have been explored for potential pharmaceutical applications. These compounds, including imidazo[1,2-a]pyridines, have been investigated for their potential as antiulcer agents, showcasing the versatility of imidazole-based structures in drug discovery and development processes (Starrett et al., 1989).

Material Science

The functional modification of polymers through the incorporation of amine compounds, including those with imidazole groups, has been studied for various applications in material science. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, demonstrating increased thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

Advanced Synthesis Techniques

The chemical literature also describes advanced synthesis techniques involving imidazole derivatives, highlighting their role in the creation of nitrogen-rich compounds for potential use in gas generators and other applications requiring high energy materials (Srinivas, Ghule, & Muralidharan, 2014).

properties

IUPAC Name

4-(benzenesulfonyl)-N-(3-imidazol-1-ylpropyl)-2-phenyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-29(27,18-10-5-2-6-11-18)21-20(23-12-7-14-25-15-13-22-16-25)28-19(24-21)17-8-3-1-4-9-17/h1-6,8-11,13,15-16,23H,7,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJCTTHXHWIAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCCCN3C=CN=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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